1-(4-Tert-butylcarbamoylpiperazin-1-ylcarbonyl)-3-(3-guanidinopropyl)-4-oxoazetidine-2-carboxylic acid
Overview
Description
1-(4-tert-butylcarbamoylpiperazin-1-ylcarbonyl)-3-(3-guanidinopropyl)-4-oxoazetidine-2-carboxylic acid is an azetidinecarboxylic acid that consists of 4-oxoazetidine-2-carboxylic acid bearing tert-butylcarbamoyl)piperazin-1-ylcarbonyl and 3-guanidinopropyl groups at positions 1 and 3 respectively. It is a member of guanidines, an azetidinecarboxylic acid, a N-carbamoylpiperazine and a beta-lactam.
Scientific Research Applications
Synthesis and Antibacterial Activity
- Synthesis of β-Lactams : A method for synthesizing β-lactams, which includes compounds structurally related to 1-(4-Tert-butylcarbamoylpiperazin-1-ylcarbonyl)-3-(3-guanidinopropyl)-4-oxoazetidine-2-carboxylic acid, has been developed. These compounds exhibit antibacterial activity against Gram-positive microorganisms (Tombor et al., 1995).
Antimicrobial Potential
- Antibacterial Agents : Derivatives of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid, structurally related to the query compound, have shown potent antibacterial activities against both Gram-positive and Gram-negative bacterial strains. One derivative in particular demonstrated superior antibacterial activities compared to common antibiotics (Song et al., 2009).
Development of Therapeutics
- Histamine H4 Receptor Ligands : Compounds with structural similarities to the query compound have been synthesized as ligands for the histamine H4 receptor. These ligands have shown potential as anti-inflammatory and antinociceptive agents, highlighting their therapeutic potential (Altenbach et al., 2008).
Chemical Synthesis Innovations
- Synthesis of Dipeptide Derivatives : The synthesis of tert-butyloxycarbonyl amino acid 4-nitroanilides, which are structurally related to the query compound, has been achieved. These compounds are important for extending to corresponding dipeptide derivatives (Schutkowski et al., 2009).
- Novel Condensation Reactions : A novel condensation reaction of carboxylic acids with non-nucleophilic N-heterocycles and anilides, including compounds structurally related to the query compound, has been developed. This process is significant for the acylation of a wide range of non-nucleophilic nitrogen compounds (Umehara et al., 2016).
Analytical Chemistry and Drug Development
- Guanidinylation in Peptide Synthesis : The utility of 1H-triazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine, related to the query compound, has been evaluated in guanidinylation reactions. This reagent is vital for transforming amines into guanidines, a key process in the synthesis of therapeutics (Wester et al., 2021).
Potential in Antiviral Research
- SARS-CoV Protease Inhibitors : A derivative of the query compound, trifluoromethyl-β-amino alcohol, has been synthesized and utilized in the formation of peptides that inhibit the SARS-CoV 3CL protease. This indicates potential applications in antiviral drug development (Sydnes et al., 2006).
Properties
IUPAC Name |
1-[4-(tert-butylcarbamoyl)piperazine-1-carbonyl]-3-[3-(diaminomethylideneamino)propyl]-4-oxoazetidine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N7O5/c1-18(2,3)22-16(29)23-7-9-24(10-8-23)17(30)25-12(14(27)28)11(13(25)26)5-4-6-21-15(19)20/h11-12H,4-10H2,1-3H3,(H,22,29)(H,27,28)(H4,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTQITSPGQORDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCN(CC1)C(=O)N2C(C(C2=O)CCCN=C(N)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N7O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.